molecular formula C10H22ClNO B2458815 (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride CAS No. 1823063-39-3

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride

Cat. No.: B2458815
CAS No.: 1823063-39-3
M. Wt: 207.74
InChI Key: FGYBUVKJRACIOJ-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

(2,2,6,6-tetramethyloxan-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-9(2)5-8(7-11)6-10(3,4)12-9;/h8H,5-7,11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYBUVKJRACIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823063-39-3
Record name 1-(2,2,6,6-tetramethyloxan-4-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride typically involves the reaction of tetrahydropyran derivatives with amines. One common method includes the reduction of esters using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction is monitored using thin-layer chromatography (TLC) to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are critical in industrial settings to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Oxone, iodine

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Solvents: Tetrahydrofuran (THF), dichloromethane

Major Products Formed

The major products formed from these reactions include hydroxylamine derivatives, reduced amines, and substituted tetrahydropyran compounds.

Scientific Research Applications

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is unique due to its tetrahydropyran ring structure, which imparts specific chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research.

Biological Activity

(2,2,6,6-Tetramethyl-tetrahydro-2H-pyran-4-YL)methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H23ClN
  • Molecular Weight : 229.77 g/mol
  • CAS Number : 127956-11-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and exhibit anti-inflammatory properties.

1. Neuropharmacological Effects

Research indicates that the compound may influence neurotransmitter release and uptake, particularly in the context of neurodegenerative diseases. Studies have shown that it can enhance the release of acetylcholine in vitro, suggesting potential applications in treating conditions such as Alzheimer's disease.

2. Anti-inflammatory Properties

In vitro assays have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. For instance, it has been shown to reduce interleukin-6 (IL-6) levels in macrophages stimulated with lipopolysaccharides (LPS).

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. It was found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related damage.

Case Studies

StudyFindings
Study 1 : Neuroprotective EffectsIn a murine model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function as measured by the Morris water maze test.
Study 2 : Inflammation ModelIn a rat model of arthritis, treatment with this compound led to decreased swelling and pain scores compared to control groups.
Study 3 : Antioxidant EvaluationThe compound exhibited a dose-dependent increase in total antioxidant capacity in human cell lines exposed to oxidative stressors.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. Initial studies suggest moderate absorption with a half-life suitable for therapeutic applications.

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